molecular formula C9H20BN3O2 B14282046 Diethyl (4-azido-2-methylbutyl)boronate CAS No. 120986-88-1

Diethyl (4-azido-2-methylbutyl)boronate

Cat. No.: B14282046
CAS No.: 120986-88-1
M. Wt: 213.09 g/mol
InChI Key: DDTYWEAISZDNKB-UHFFFAOYSA-N
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Description

Diethyl (4-azido-2-methylbutyl)boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an azido group, a boronate ester, and a methyl-substituted butyl chain. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-azido-2-methylbutyl)boronate typically involves the reaction of diethyl boronate with 4-azido-2-methylbutyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-azido-2-methylbutyl)boronate undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.

    Substitution: The boronate ester can undergo transmetalation reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

Diethyl (4-azido-2-methylbutyl)boronate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of diethyl (4-azido-2-methylbutyl)boronate in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (4-bromo-2-methylbutyl)boronate: Similar structure but with a bromo group instead of an azido group.

    Diethyl (4-chloro-2-methylbutyl)boronate: Contains a chloro group instead of an azido group.

    Diethyl (4-iodo-2-methylbutyl)boronate: Features an iodo group in place of the azido group.

Uniqueness

Diethyl (4-azido-2-methylbutyl)boronate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry. The azido group also provides a handle for further functionalization, making this compound versatile in various synthetic applications.

Properties

CAS No.

120986-88-1

Molecular Formula

C9H20BN3O2

Molecular Weight

213.09 g/mol

IUPAC Name

(4-azido-2-methylbutyl)-diethoxyborane

InChI

InChI=1S/C9H20BN3O2/c1-4-14-10(15-5-2)8-9(3)6-7-12-13-11/h9H,4-8H2,1-3H3

InChI Key

DDTYWEAISZDNKB-UHFFFAOYSA-N

Canonical SMILES

B(CC(C)CCN=[N+]=[N-])(OCC)OCC

Origin of Product

United States

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